MMV-390048

Übersicht

Beschreibung

MMV-390048 is a novel antimalarial compound belonging to the aminopyridine class. It was developed as part of the global effort to discover new treatments for malaria, particularly targeting the Plasmodium parasite. This compound has shown exceptional potency against the malaria parasite and is being investigated for its potential as a single-dose cure for uncomplicated malaria .

Wissenschaftliche Forschungsanwendungen

MMV-390048 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of aminopyridine derivatives.

Biology: Investigated for its effects on the Plasmodium parasite and its potential as an antimalarial agent.

Medicine: Being developed as a potential single-dose cure for uncomplicated malaria, with ongoing clinical trials to assess its safety and efficacy.

Industry: Potential applications in the pharmaceutical industry for the development of new antimalarial drugs .

Wirkmechanismus

Target of Action

MMV-390048 primarily targets the Plasmodium phosphatidylinositol 4-kinase (PI4K) . This kinase plays a crucial role in the life cycle of the Plasmodium parasite, which is responsible for malaria .

Mode of Action

This compound binds to the ATP binding site of Plasmodium PI4K falciparum and human kinases apart from human PIP4K2C, thus alleviating potential kinase-mediated safety concerns .

Biochemical Pathways

By inhibiting Plasmodium PI4K, this compound disrupts the biochemical pathways that the parasite relies on for survival and replication . The exact downstream effects of this disruption are still under investigation.

Pharmacokinetics

This compound is well-tolerated when administered as a single oral dose up to 120 mg, with rapid absorption and a long elimination half-life . Due to high pharmacokinetic variability with the initial formulation, a tablet formulation was developed to reduce intersubject pharmacokinetic variability .

Result of Action

This compound has shown efficacy against all Plasmodium life cycle stages, apart from late hypnozoites in the liver . It has demonstrated antimalarial activity in both in vitro and in vivo studies . Rapid recrudescence occurred in most subjects after treatment with 20 mg this compound, a dose expected to be subtherapeutic .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetic properties of the compound can vary significantly between individuals, potentially due to differences in metabolism

Biochemische Analyse

Biochemical Properties

MMV-390048 acts as an inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K) . It competitively inhibits the binding of only a single protein, P. falciparum PI4 kinase, to the beads . This interaction is crucial for the compound’s antimalarial activity.

Cellular Effects

This compound has shown efficacy against all Plasmodium life cycle stages, apart from late hypnozoites in the liver . It influences cell function by inhibiting the activity of P. falciparum PI4 kinase, a key enzyme in the parasite’s life cycle .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the ATP binding site of Plasmodium PI4K . This binding inhibits the kinase’s activity, thus disrupting the parasite’s life cycle and exerting antimalarial effects .

Temporal Effects in Laboratory Settings

This compound has shown stability and long-term effects on cellular function in laboratory settings

Dosage Effects in Animal Models

In animal models, this compound has shown to be potent against the blood stage of malaria and can completely cure animal models of malaria in a single dose

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MMV-390048 umfasst mehrere Schritte, beginnend mit der Herstellung des Aminopyridin-Kerns. Der wichtigste Syntheseweg umfasst:

Bildung des Aminopyridin-Kerns: Dies beinhaltet die Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen, um die Kernstruktur zu bilden.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um die gewünschten chemischen Eigenschaften zu erzielen.

Reinigung: Die endgültige Verbindung wird mit Techniken wie Hochleistungsflüssigkeitschromatographie gereinigt, um eine hohe Reinheit zu gewährleisten

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Hochskalierung der Synthese: Die Syntheseschritte werden hochskaliert, um größere Mengen der Verbindung zu produzieren.

Optimierung der Reaktionsbedingungen: Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren.

Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen Oxidationsreaktionen eingehen.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu modifizieren.

Substitution: Substitutionsreaktionen werden häufig verwendet, um funktionelle Gruppen einzuführen oder zu ersetzen

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen:

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Zum Beispiel können Oxidationsreaktionen oxidierte Derivate erzeugen, während Substitutionsreaktionen verschiedene substituierte Analoga ergeben .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Aminopyridin-Derivaten verwendet.

Biologie: Wird auf seine Auswirkungen auf den Plasmodium-Parasiten und sein Potenzial als Antimalariamittel untersucht.

Medizin: Wird als potenzielle Einzeldosistherapie für unkomplizierte Malaria entwickelt, wobei derzeit klinische Studien zur Beurteilung seiner Sicherheit und Wirksamkeit laufen.

Industrie: Potenzielle Anwendungen in der pharmazeutischen Industrie zur Entwicklung neuer Antimalariamittel .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Enzym Phosphatidylinositol-4-Kinase im Plasmodium-Parasiten hemmt. Dieses Enzym ist für das Überleben und die Vermehrung des Parasiten von entscheidender Bedeutung. Durch die Bindung an die ATP-Bindungsstelle des Enzyms stört this compound den Lebenszyklus des Parasiten, was zu seinem Tod führt. Dieser Wirkmechanismus macht this compound zu einem vielversprechenden Kandidaten für die Malariabehandlung .

Analyse Chemischer Reaktionen

Types of Reactions

MMV-390048 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions under specific conditions.

Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

Substitution: Substitution reactions are commonly used to introduce or replace functional groups

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs .

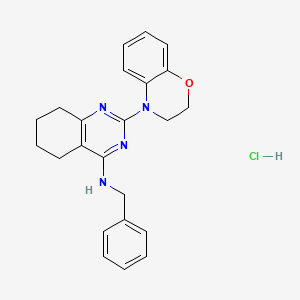

Vergleich Mit ähnlichen Verbindungen

MMV-390048 ist im Vergleich zu anderen Antimalariamitteln aufgrund seiner folgenden Eigenschaften einzigartig:

Wirksamkeit: Es hat eine außergewöhnliche Wirksamkeit gegen den Malariaparasiten gezeigt.

Potenzial für eine Einzeldosis: Im Gegensatz zu vielen anderen Antimalariamitteln, die mehrere Dosen erfordern, hat this compound das Potenzial, als Einzeldosistherapie wirksam zu sein.

Spezifität: Es zielt spezifisch auf das Enzym Phosphatidylinositol-4-Kinase ab, wodurch das Risiko einer Kreuzresistenz mit anderen Antimalariamitteln verringert wird

Ähnliche Verbindungen

Einige ähnliche Verbindungen umfassen:

Artemisinin: Ein weit verbreitetes Antimalariamittel, das ebenfalls den Plasmodium-Parasiten, aber durch einen anderen Mechanismus, angreift.

Chloroquin: Ein weiteres Antimalariamittel, das die Fähigkeit des Parasiten zur Entgiftung von Häm angreift.

Piperaquine: Wird häufig in Kombinationstherapien zur Malariabehandlung eingesetzt

Eigenschaften

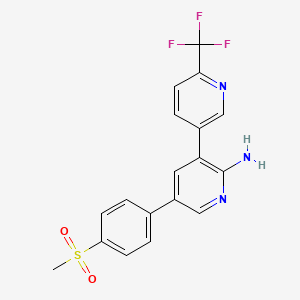

IUPAC Name |

5-(4-methylsulfonylphenyl)-3-[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S/c1-27(25,26)14-5-2-11(3-6-14)13-8-15(17(22)24-10-13)12-4-7-16(23-9-12)18(19,20)21/h2-10H,1H3,(H2,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJQABCNNLMCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314883-11-8 | |

| Record name | MMV-390048 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314883118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MMV-048 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z5T00JJ10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)

![(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)

![10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B609134.png)